REACTION_CXSMILES
|
[Br-].[Br-].[C:3]1(P(C2C=CC=CC=2)C2C=CC=CC=2)[CH:8]=CC=C[CH:4]=1.[Br:22][C:23]1[CH:28]=[CH:27][C:26]([SiH2:29]OCC(CC=C)CC=C)=[CH:25][CH:24]=1.[CH2:39]([Mg]Br)[CH:40]=[CH2:41].Cl.[CH3:45][CH2:46][CH2:47]CCC.C(OCC)(=O)C>O.C(OCC)C.ClCCl>[Br:22][C:23]1[CH:24]=[CH:25][C:26]([Si:29]([CH2:47][CH:46]=[CH2:45])([CH2:39][CH:40]=[CH2:41])[CH2:8][CH:3]=[CH2:4])=[CH:27][CH:28]=1 |f:0.1.2,6.7|
|
Name
|
|
Quantity
|
447.5 mg
|
Type
|
reactant
|
Smiles
|
[Br-].[Br-].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
1-bromo-4-(diallylethoxysilyl)benzene
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)[SiH2]OCC(CC=C)CC=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
hexane ethyl acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCC.C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.156 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)[Mg]Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 12 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added under a nitrogen atmosphere
|
Type
|
DISSOLUTION
|
Details
|
dissolved
|
Type
|
CUSTOM
|
Details
|
Then a solution prepared
|
Type
|
DISTILLATION
|
Details
|
into distilled dichloromethane (1.5 ml)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
After stirring
|
Type
|
STIRRING
|
Details
|
stirred at room temperature for 5 hours
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
The reacted mixture is cooled down to 0° C.
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
DISSOLUTION
|
Details
|
was completely dissolved
|
Type
|
CUSTOM
|
Details
|
The obtained organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
the obtained water layer was extracted with dichloromethane
|
Type
|
WASH
|
Details
|
each washed with saturated sodium bicarbonate aqueous solution and saturated saline solution in this order
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
obtaining a crude product
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)[Si](CC=C)(CC=C)CC=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 256.4 mg | |
YIELD: PERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |